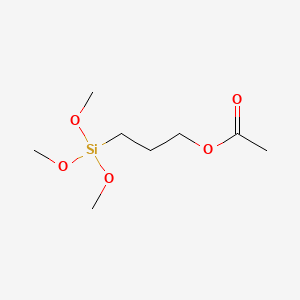

3-(Trimethoxysilyl)propyl acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-trimethoxysilylpropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTPAOAMKBXNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207756 | |

| Record name | 3-(Trimethoxysilyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59004-18-1 | |

| Record name | 1-Propanol, 3-(trimethoxysilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59004-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trimethoxysilylpropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059004181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethoxysilyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethoxysilyl)propyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIMETHOXYSILYLPROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FAR232SUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Reaction Engineering for 3 Trimethoxysilyl Propyl Acetate

Precursor Selection and Stoichiometry in Synthesis

The primary route for synthesizing 3-(trimethoxysilyl)propyl acetate (B1210297) involves the reaction of 3-chloropropyltrimethoxysilane (B1208415) with acetic acid. The selection of these precursors is crucial for the successful formation of the desired product.

Optimization of 3-Chloropropyltrimethoxysilane and Acetic Acid Reactant Ratios

The stoichiometry of the reactants, 3-chloropropyltrimethoxysilane and acetic acid, plays a critical role in maximizing the yield of 3-(trimethoxysilyl)propyl acetate while minimizing the formation of byproducts. The reaction is an equilibrium process, and therefore, the ratio of reactants can shift the equilibrium towards the product side. For instance, in similar esterification reactions, altering the molar ratio of the alcohol to the acid significantly impacts the final product yield. In the synthesis of propylene (B89431) glycol methyl ether acetate (PGMEA), a molar ratio of 1:3 of propylene glycol methyl ether to acetic acid was found to be optimal, achieving a 78% equilibrium yield. researchgate.net While specific optimal ratios for this compound synthesis are proprietary and vary based on the specific process, the principle of using an excess of one reactant, typically the less expensive one, is a common strategy to drive the reaction forward.

Catalytic Systems in this compound Synthesis

Acid-Catalyzed Routes: Mechanisms and Kinetics

Traditionally, strong mineral acids like sulfuric acid have been employed as catalysts in the synthesis of acetate esters. researchgate.net The mechanism in acid-catalyzed esterification involves the protonation of the carbonyl oxygen of acetic acid, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of an alcohol, or in this case, the analogous reaction with the chloropropyl group.

The kinetics of such reactions are often complex and can be influenced by factors such as catalyst concentration and temperature. For the acid-catalyzed hydrolysis of acetate esters, which is the reverse reaction, the process has been shown to obey monoexponential kinetics. researchgate.net The activation energy for the esterification of propanol (B110389) with acetic acid using an expandable graphite (B72142) catalyst was determined to be 18.03 kJ/mol. asianpubs.orgresearchgate.net

Alternative Catalysts and Reaction Pathways

Concerns over the corrosive nature and environmental impact of traditional mineral acid catalysts have led to the exploration of alternative catalytic systems. researchgate.net Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), have emerged as a promising alternative. researchgate.netntnu.nomdpi.com These catalysts offer advantages such as ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. researchgate.netmdpi.com In the synthesis of propyl acetate, Amberlyst-15 has been successfully used as a heterogeneous catalyst. ntnu.no Other potential catalysts include expandable graphite, which has been shown to be effective in the esterification of acetic acid with isoamyl alcohol. researchgate.net

Reaction Conditions and Process Control for High Purity Yields

Achieving high purity and yield of this compound necessitates precise control over reaction conditions, including temperature and pressure.

Temperature and Pressure Effects on Reaction Efficiency

Temperature is a critical parameter that significantly influences the rate of reaction. Generally, an increase in temperature leads to a faster reaction rate. However, excessively high temperatures can lead to undesirable side reactions and decomposition of the product. For the synthesis of propylene glycol methyl ether acetate, reactions are typically conducted at temperatures ranging from 60 to 100 °C. mdpi.com In the production of propyl acetate, the esterification tower is operated with a top temperature of around 82°C, while the rectification tower operates at 100-105°C. google.com

Solvent Selection and Its Influence on Product Purity and Yield

The selection of a solvent is a critical parameter in the synthesis of this compound, profoundly impacting reaction kinetics, equilibrium position, and the profile of impurities, which in turn dictates the final product yield and purity. The synthesis, often a variation of esterification or nucleophilic substitution, requires a medium that can solubilize reactants while minimizing undesirable side reactions, such as the hydrolysis of the methoxysilyl groups.

Research into the synthesis of related organosilicon compounds and esters provides principles applicable to this compound. Solvents for these reactions are typically chosen based on polarity, boiling point, and their inertness to the reactants and catalysts. Aprotic solvents are often favored to prevent the premature hydrolysis of the trimethoxysilyl moiety. In the synthesis of similar functional silanes, pore-forming diluents like toluene (B28343) or chlorobenzene (B131634) have been used, indicating the utility of non-polar, aprotic solvents. mdpi.com These solvents are effective in dissolving the organosilane precursors and facilitating the reaction while preventing the consumption of reactive Si-OCH₃ groups by water. mdpi.com

The choice of solvent also influences the work-up and purification stages. For instance, the solubility of by-products in the chosen solvent system determines the ease of their removal. While some processes may proceed without a solvent, using one of the reactants in excess, the use of a dedicated solvent often provides better temperature control and reaction homogeneity. The selection can also impact the nucleation and crystallization process of any solid by-products, affecting their filterability. nih.gov In broader esterification contexts, the solvent blend can be crucial; for example, a balanced solvent system containing slower-evaporating components can improve process stability. oq.com

The following table summarizes the influence of different solvent classes on the synthesis of silane (B1218182) esters like this compound, based on established chemical principles.

Table 1: Influence of Solvent Type on Synthesis of this compound

| Solvent Class | Examples | Influence on Purity and Yield | Research Findings/Rationale |

| Aprotic, Non-Polar | Toluene, Hexane, Chlorobenzene | High Yield & Purity: Minimizes premature hydrolysis of the trimethoxysilyl group. Can require higher temperatures to achieve desired reaction rates. | Used as pore-forming diluents in the synthesis of related methacryl-siloxane copolymers, indicating compatibility and inertness. mdpi.com |

| Aprotic, Polar | Acetone, Ethyl Acetate | Moderate to High Yield: Good solubility for reactants. May promote side reactions if trace water is present. The choice can affect nucleation rates of impurities. nih.gov | In studies of similar compounds, polar aprotic solvents like ethyl acetate have been shown to influence crystallization behavior and impurity profiles significantly. nih.gov |

| Protic | Methanol (B129727), Ethanol (B145695) | Risk of Lower Yield: Can participate in transesterification with the acetate group or react with the silane moiety, leading to by-products and reduced yield. | Methanol is sometimes used for post-synthesis washing or in specific applications like the silanization of fillers, where controlled reaction with the surface is desired. researchgate.net |

Isolation and Purification Methodologies for Research Applications

For research applications, achieving high purity of this compound is essential for accurate characterization and performance evaluation. The isolation and purification strategy typically involves a multi-step process to remove unreacted starting materials, catalysts, and by-products. The primary techniques employed are extraction, distillation, and chromatography.

Liquid-Liquid Extraction and Washing: Following the synthesis, the crude reaction mixture is often subjected to a series of washing steps in a separatory funnel. This involves washing with aqueous solutions to remove water-soluble impurities. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is common to neutralize any residual acidic catalyst, which could otherwise promote hydrolysis of the ester or silane groups during storage or subsequent steps. chemicalforums.com This is often followed by washing with brine (saturated NaCl solution) to reduce the water content in the organic phase before drying and distillation. google.com In some production methods for similar esters, water itself is used as an extraction solvent to separate the organic product phase from an aqueous phase containing impurities. google.com

Distillation: Distillation is the most common method for the final purification of this compound on a laboratory scale. Given its relatively high boiling point (approximately 214.5 °C at atmospheric pressure), fractional distillation under reduced pressure (vacuum distillation) is highly recommended. google.com This technique lowers the boiling point, preventing thermal degradation of the compound and minimizing the formation of undesirable polymeric siloxane by-products that can occur at elevated temperatures. A well-controlled fractional distillation can effectively separate the final product from lower-boiling unreacted precursors and higher-boiling oligomeric impurities, often achieving purities greater than 99%. google.com

Chromatography: For applications demanding the highest purity, column chromatography is a viable, albeit more labor-intensive, option. bioline.org.br This technique separates compounds based on their differential adsorption to a stationary phase. For this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is a solvent system of varying polarity, commonly a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. bioline.org.br By gradually increasing the polarity of the eluent, components are selectively eluted from the column, allowing for the isolation of highly pure fractions of the target compound.

Table 2: Comparison of Purification Methodologies for this compound

| Methodology | Principle | Application in Synthesis | Achievable Purity |

| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases (e.g., organic and aqueous). | Removal of catalysts (e.g., acids), salts, and water-soluble starting materials from the crude product. chemicalforums.comgoogle.com | Pre-purification step; purity depends on subsequent steps. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Primary method for final purification, removing unreacted precursors and high-boiling oligomers. google.com | High (>99%). google.com |

| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase (e.g., silica gel). bioline.org.br | Used for obtaining small quantities of ultra-pure material for research and analytical standards. bioline.org.br | Very High (>99.5%). |

Reaction Mechanisms and Chemical Transformations of 3 Trimethoxysilyl Propyl Acetate

Hydrolysis Kinetics and Silanol (B1196071) Formation

CH₃COO(CH₂)₃Si(OCH₃)₃ + 3H₂O ⇌ CH₃COO(CH₂)₃Si(OH)₃ + 3CH₃OH

The kinetics of this process are complex and are significantly influenced by several experimental factors, including pH, temperature, and the solvent system used. nih.govmdpi.com

The rate of hydrolysis of alkoxysilanes like 3-(Trimethoxysilyl)propyl acetate (B1210297) is highly dependent on the pH of the aqueous solution. The reaction is subject to both acid and base catalysis, exhibiting a minimum rate at a neutral pH of approximately 7. researchgate.net

Acid Catalysis (pH < 7): Under acidic conditions, a proton attacks the oxygen atom of a methoxy (B1213986) group, making it a better leaving group (methanol). This is followed by a nucleophilic attack by a water molecule on the silicon atom. The hydrolysis rate increases significantly as the pH decreases from neutral. mdpi.com

Base Catalysis (pH > 7): In alkaline media, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This mechanism also leads to a substantial increase in the hydrolysis rate as pH increases. mdpi.com

For the closely related compound 3-(trimethoxysilyl)propyl methacrylate (B99206) (MPS), which shares the same trimethoxysilyl functional group, the hydrolysis rate coefficient was found to be lowest at pH 7.0, increasing significantly in both acidic and basic conditions. researchgate.net Conversely, the subsequent condensation reaction rate was observed to be at a minimum around pH 4.0. researchgate.net This interplay demonstrates that pH is a critical parameter for controlling the balance between silanol formation and its subsequent consumption.

Data Table: Effect of pH on Hydrolysis and Condensation Rates of Trimethoxysilanes

| pH Range | Predominant Mechanism | Hydrolysis Rate | Condensation Rate |

| < 4 | Acid Catalysis | Fast | Increasing |

| 4 - 6 | Acid Catalysis | Moderate to Fast | Slowest (minimum at pH ~4) |

| ~ 7 | Neutral | Slowest | Slow |

| > 8 | Base Catalysis | Fast | Fast |

This table is based on general findings for alkoxysilanes and specific data for the analogous compound 3-(trimethoxysilyl)propyl methacrylate. mdpi.comresearchgate.net

Temperature is a crucial factor that governs the rate of the hydrolysis reaction. In accordance with the principles of chemical kinetics, increasing the reaction temperature provides the necessary activation energy for the reaction to proceed more quickly. The relationship between temperature and the reaction rate constant typically follows the Arrhenius equation, which indicates an exponential increase in reaction rate with temperature. stanford.edu

Data Table: Conceptual Temperature Effect on Hydrolysis Rate

| Temperature | Relative Hydrolysis Rate Constant (k) | Expected Outcome |

| Low (e.g., 10°C) | k | Slow silanol formation |

| Ambient (e.g., 25°C) | > k | Moderate silanol formation |

| Elevated (e.g., 50°C) | >> k | Rapid silanol formation |

This table illustrates the expected qualitative trend based on the Arrhenius principle and findings for other hydrolysis reactions. stanford.edu

The solvent system plays a multifaceted role in the hydrolysis of 3-(Trimethoxysilyl)propyl acetate. It affects the solubility of the silane (B1218182) and influences the reaction kinetics and pathways. Hydrolysis is often carried out in a mixture of water and a polar organic solvent, such as ethanol (B145695) or methanol (B129727).

The presence of an alcohol co-solvent can enhance the miscibility of the relatively nonpolar organosilane in the aqueous phase. However, research on analogous silanes shows that the presence of ethanol can delay the hydrolysis reaction compared to the reaction in pure water. elsevier.es Studies on 3-(2-amino-ethylamino)propyl-trimethoxysilane revealed that the silanols produced by hydrolysis are significantly more stable in pure water than in an ethanol/water mixture, where they are more prone to immediate self-condensation. bohrium.comresearchgate.net This suggests that while a co-solvent aids solubility, it can alter the balance between hydrolysis and condensation by affecting the stability of the intermediate silanol species. The polarity of the solvent has also been shown to influence the size and structure of the final condensed silica (B1680970) particles. researchgate.net

Data Table: Influence of Solvent on Hydrolysis and Condensation

| Solvent System | Silane Solubility | Hydrolysis Rate | Silanol Stability | Condensation |

| Pure Water | Lower | Fast / Immediate | High | Slower onset |

| Alcohol/Water Mixture | Higher | Delayed / Slower | Lower | Faster onset |

This table is based on findings for functionalized trimethoxysilanes. bohrium.comresearchgate.net

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the newly formed, reactive silanol groups (Si-OH) undergo condensation reactions to form stable siloxane bonds (Si-O-Si). wikipedia.org This is a polymerization process that builds the inorganic backbone of the resulting material. The condensation reactions release either water or alcohol as a byproduct and are the key to forming oligomers and, ultimately, a cross-linked three-dimensional network. mdpi.com

Condensation can proceed through two primary pathways and can occur between different molecules (intermolecular) or within the same molecule (intramolecular).

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (R-Si(OH)₂) - OH + HO - (Si(OH)₂-R) → (R-Si(OH)₂) - O - (Si(OH)₂-R) + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol. (R-Si(OH)₂) - OH + CH₃O - (Si(OCH₃)₂-R) → (R-Si(OH)₂) - O - (Si(OCH₃)₂-R) + CH₃OH

These reactions can be further categorized as:

Intermolecular Condensation: This involves reactions between two separate silane molecules (monomers or oligomers). This is the primary mechanism for polymer chain growth and the development of a cross-linked network structure.

Intramolecular Condensation: This occurs between two silanol groups on the same molecule, particularly in partially hydrolyzed species. This reaction leads to the formation of cyclic siloxane structures. rsc.org The formation of small, stable cyclic species can sometimes limit the extent of network formation by consuming reactive sites.

The final architecture of the siloxane polymer—whether it is linear, branched, composed of cyclic oligomers, or a highly cross-linked network—is determined by the competition and relative rates of the hydrolysis and condensation reactions. The key factors that govern this architecture are the same ones that influence the individual reaction rates.

pH: As pH affects the rates of both hydrolysis and condensation differently, it is a primary tool for controlling the final structure. For instance, at a pH of around 4, where condensation is at a minimum, it is possible to generate a stable solution of hydrolyzed monomers and small oligomers. researchgate.net In contrast, basic conditions promote rapid condensation, leading quickly to larger, more branched, and gelled structures. mdpi.com

Water-to-Silane Ratio (R): A stoichiometric or excess amount of water (R ≥ 3) favors complete hydrolysis before significant condensation occurs, promoting the formation of more uniform and extensively cross-linked networks. Sub-stoichiometric amounts of water lead to incomplete hydrolysis and favor the formation of smaller, linear, or cyclic oligomers via alcohol-producing condensation.

Silane Concentration: Higher concentrations of the silane increase the probability of intermolecular condensation, favoring the growth of larger polymers and network formation. At very low concentrations, intramolecular condensation to form cyclic species may become more prominent.

Solvent: As discussed, the solvent affects the stability of the silanol intermediates. In pure water, the higher stability of silanols may allow for more controlled, slower condensation, whereas in alcohol-water mixtures, the reduced stability can lead to more rapid and potentially less uniform network formation. bohrium.comresearchgate.net

By carefully controlling these parameters, the chemical transformation of this compound can be directed to produce materials with tailored structures, from simple surface monolayers to complex three-dimensional polymer networks.

Copolymerization and Hybrid Material Formation

The ability of TMSPMA to participate in copolymerization reactions is fundamental to its role in creating organic-inorganic hybrid materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, toughness) and inorganic components (e.g., rigidity, thermal stability).

The primary mechanism for integrating TMSPMA into hybrid polymeric matrices is through the sol-gel process. youtube.com This process involves the hydrolysis of the trimethoxysilyl groups in the presence of water, followed by condensation reactions. psu.edu The hydrolysis step replaces the methoxy groups (-OCH₃) with hydroxyl groups (-OH), forming silanols. These silanols are highly reactive and readily undergo condensation with other silanols or with hydroxyl groups on the surface of inorganic materials, forming stable siloxane (Si-O-Si) or Si-O-metal bonds. psu.edunih.gov

This process allows for the creation of a three-dimensional inorganic network that is covalently bonded to the organic polymer backbone. umich.edu For instance, TMSPMA has been successfully incorporated into hybrid materials with aluminum oxide (Al₂O₃) and poly(acrylic acid) (PAA), resulting in interpenetrating polymer networks (IPNs). researchgate.netuss.cl The properties of these hybrid materials, such as thermal stability and surface area, can be tailored by varying the amount of TMSPMA used. uss.cl

The formation of these hybrid materials can be achieved through various synthetic strategies, including simultaneous radical polymerization and sol-gel processes, or by modifying inorganic nanoparticles with TMSPMA to enhance their compatibility with a polymer matrix. researchgate.netmdpi.com The covalent linkage provided by TMSPMA between the organic and inorganic phases is crucial for achieving nanoscale dispersion and preventing macroscopic phase separation, leading to materials with enhanced mechanical and thermal properties. umich.eduresearchgate.net

Table 1: Key Reactions in the Integration of TMSPMA into Hybrid Matrices

| Reaction Step | Description | Key Reactants | Key Products |

| Hydrolysis | Replacement of methoxy groups with hydroxyl groups. psu.edu | This compound, Water | 3-(Trihydroxysilyl)propyl acetate, Methanol |

| Condensation | Formation of siloxane bridges between silanol groups. psu.edunih.gov | 3-(Trihydroxysilyl)propyl acetate | Polysilsesquioxane network |

While the trimethoxysilyl group participates in sol-gel reactions, the propyl acetate portion of the molecule is generally considered less reactive in typical radical polymerization conditions compared to its methacrylate analogue, 3-(trimethoxysilyl)propyl methacrylate (TMSPM). The methacrylate group in TMSPM contains a readily polymerizable carbon-carbon double bond, making it highly suitable for free radical polymerization. researchgate.net

However, the term "acetate" in the context of radical polymerization can sometimes be broadly associated with vinyl acetate, which does undergo radical polymerization. It is crucial to distinguish that this compound itself does not possess a vinyl group and therefore does not directly participate in radical chain-growth polymerization in the same manner as vinyl monomers.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined polymers containing silane functionalities. sigmaaldrich.comrsc.org These methods allow for precise control over molecular weight, polydispersity, and polymer architecture. sigmaaldrich.com For example, ATRP has been used to polymerize 3-(trimethoxysilyl)propyl methacrylate (TMSPMA's methacrylate counterpart), demonstrating the ability to create reactive block copolymers. researchgate.net While direct radical polymerization of the acetate group is not the primary mechanism, the principles of CRP can be applied to systems containing TMSPMA to create advanced hybrid materials.

Theoretical and Computational Modeling of Reaction Dynamics

Computational chemistry provides powerful tools to investigate the reaction mechanisms and dynamics of molecules like this compound at an atomic level. These methods offer insights into reaction intermediates, transition states, and energy barriers that are often difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the hydrolysis and condensation reactions of alkoxysilanes, which are central to the chemistry of TMSPMA. nih.govresearchgate.net

DFT calculations can be used to:

Determine the energetics of reaction pathways: By calculating the energies of reactants, intermediates, transition states, and products, DFT can help to elucidate the most favorable reaction mechanisms. researchgate.net For example, studies have investigated the Sₙ1-Si versus Sₙ2-Si mechanisms for silane polymerization, with computational results suggesting the Sₙ1-Si mechanism may be more favorable under certain conditions. nih.gov

Characterize reaction intermediates: DFT can provide detailed information about the geometry and electronic structure of transient species, such as protonated silanes and silanol monomers. researchgate.netnih.govresearchgate.net This information is crucial for understanding the step-by-step process of hydrolysis and condensation.

Investigate the influence of catalysts and solvents: DFT can model the interaction of the silane with catalysts (e.g., acids or bases) and solvent molecules, providing insights into how these factors affect reaction rates and pathways. researchgate.net

For instance, DFT studies on similar alkoxysilanes have shown that the hydrolysis of the initial alkoxy group is often the rate-limiting step and that the process can be endothermic for non-protonated molecules. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, time-resolved view of molecular behavior. nih.gov

In the context of this compound, MD simulations can be used to:

Simulate the sol-gel process: MD can model the diffusion of water molecules to the silane, the hydrolysis reaction, and the subsequent condensation of silanol groups to form a polysiloxane network. researchgate.net This can provide insights into the morphology and structure of the resulting hybrid material.

Investigate interfacial interactions: MD simulations can be used to study the interaction of TMSPMA with surfaces, such as the adsorption of the molecule onto a substrate and the formation of covalent bonds. researchgate.net

Explore polymer dynamics: For hybrid materials, MD can simulate the conformational changes of the organic polymer chains and their interaction with the inorganic network.

Reactive molecular dynamics (RMD) simulations, which use force fields that can describe bond breaking and formation, are particularly powerful for studying the chemical reactions of silanes. mdpi.com These simulations can capture the dynamic process of hydrolysis and condensation in real-time, providing a deeper understanding of the underlying reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-(Trimethoxysilyl)propyl acetate (B1210297). By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, NMR provides unambiguous evidence of the compound's molecular framework.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. Each unique proton environment generates a distinct signal, with its chemical shift, integration, and multiplicity providing a wealth of structural information. The spectrum of 3-(Trimethoxysilyl)propyl acetate displays characteristic signals corresponding to the acetate methyl protons, the methoxy (B1213986) protons on the silicon atom, and the three methylene (B1212753) groups of the propyl chain.

The protons of the methoxy groups (-Si(OCH₃)₃) typically appear as a sharp singlet due to their chemical equivalence. The protons of the propyl chain (-CH₂CH₂CH₂-) appear as distinct multiplets, with their chemical shifts influenced by adjacent groups. The methylene group attached to the silicon atom is the most shielded, while the methylene group adjacent to the acetate oxygen is the most deshielded. The methyl protons of the acetate group (-OCOCH₃) also produce a singlet.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Note: Data is based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -Si-CH₂- | ~0.6-0.8 | Triplet |

| -CH₂-CH₂-CH₂- | ~1.6-1.8 | Multiplet (Quintet) |

| -O-CH₂- | ~3.9-4.1 | Triplet |

| -OCOCH₃ | ~2.0 | Singlet |

| -Si(OCH₃)₃ | ~3.5 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy is employed to analyze the carbon framework of the molecule. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom produces a single peak, allowing for a clear count of the non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. libretexts.org

For this compound, distinct signals are observed for the carbonyl carbon of the acetate group, the methyl carbon of the acetate, the three carbons of the propyl linker, and the methoxy carbons. The carbonyl carbon (C=O) signal is characteristically found far downfield (170-171 ppm). libretexts.orghmdb.ca The carbons of the propyl chain and the methoxy groups appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

| Carbon Atom | Chemical Shift (δ, ppm) |

| -Si-C H₂- | ~8-10 |

| -C H₂-CH₂-C H₂- | ~22-24 |

| -O-C H₂- | ~65-67 |

| -OC O- | ~170-171 |

| -COOC H₃ | ~20-21 |

| -Si(OC H₃)₃ | ~50-51 |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon atom's local environment. It is particularly crucial for studying the hydrolysis and subsequent condensation reactions of alkoxysilanes. The chemical shift of the ²⁹Si nucleus is highly dependent on the number of siloxane (Si-O-Si) bonds formed.

In the unhydrolyzed monomer, this compound, the silicon atom is in a "T⁰" environment, signifying it is bonded to three alkoxy groups and one organic substituent. Upon hydrolysis and condensation, T¹, T², and T³ structures form, which correspond to the silicon atom being part of one, two, or three siloxane bridges, respectively. researchgate.net Each of these structures gives a distinct signal in the ²⁹Si NMR spectrum, allowing for the quantification of the degree of condensation. researchgate.net

Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for T-Structures in Organotrimethoxysilanes

| Silicon Species | Notation | Description | Chemical Shift (δ, ppm) |

| RSi(OR')₃ | T⁰ | Monomer | -40 to -48 |

| RSi(OR')₂(OSi) | T¹ | End-group in a chain | -48 to -52 |

| RSi(OR')(OSi)₂ | T² | Middle-group in a chain | -58 to -62 |

| RSi(OSi)₃ | T³ | Branching site in a network | -65 to -70 |

The kinetics of the hydrolysis and condensation of this compound can be monitored in real-time using in-situ NMR spectroscopy. nih.gov This technique involves acquiring NMR spectra directly from the reaction mixture at successive time intervals. nih.govresearchgate.net By tracking the decrease in the intensity of the reactant signals (e.g., the methoxy protons in ¹H NMR or the T⁰ signal in ²⁹Si NMR) and the corresponding increase in the signals for methanol (B129727) (a hydrolysis byproduct) and various silanol (B1196071) and siloxane species, a detailed kinetic profile of the reaction can be constructed. nih.govresearchgate.netucsb.edu

This approach provides invaluable information on reaction rates and the formation of transient intermediate species, such as RSi(OCH₃)₂(OH) and RSi(OCH₃)(OH)₂. nih.govresearchgate.net In-situ NMR studies have shown that for many alkoxysilanes, hydrolysis can be a rapid process, while subsequent condensation occurs over a much longer timescale. researchgate.netarizona.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. gelest.com The spectrum provides a unique molecular "fingerprint" that confirms the presence of key structural components in this compound.

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to its primary functional groups. The most prominent and diagnostic of these are the Si-O-C and the ester carbonyl (C=O) stretching vibrations.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears in the region of 1720-1740 cm⁻¹. researchgate.net The presence of this peak is definitive evidence for the acetate functionality.

Si-O-C Stretch: The trimethoxysilyl group gives rise to a strong, broad absorption band typically found around 1080-1090 cm⁻¹, which is assigned to the asymmetric stretching vibration of the Si-O-C bonds. nih.govresearchgate.net The presence of this band confirms the integrity of the silyl (B83357) ether linkage.

Additional bands corresponding to C-H stretching in the propyl and methyl groups (around 2800-3000 cm⁻¹) are also observed. researchgate.net

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1720 - 1740 |

| Silyl Ether | Si-O-C Asymmetric Stretch | ~1080 - 1090 |

| Alkyl Groups | C-H Stretch | ~2840 - 2960 |

| Ester Linkage | C-O Stretch | ~1190 - 1240 |

Monitoring of Silanol Formation during Hydrolysis

The functionality of this compound as a coupling agent is initiated by the hydrolysis of its trimethoxysilyl group into reactive silanol (Si-OH) groups. Monitoring this transformation is crucial for understanding reaction kinetics and optimizing process conditions. The hydrolysis reaction involves the stepwise substitution of methoxy groups (–OCH₃) with hydroxyl groups (–OH) from water, followed by condensation reactions where silanols react with each other to form stable siloxane (Si-O-Si) bonds.

Several in-situ spectroscopic techniques are employed to monitor these reactions in real-time. nih.gov While direct studies on this compound are not extensively published, the methodologies applied to analogous trimethoxysilanes like methyltrimethoxysilane (B3422404) and phenyltrimethoxysilane (B147435) are directly applicable. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ²⁹Si NMR spectroscopy is a powerful tool for quantitatively tracking the hydrolysis and condensation processes. researchgate.netresearchgate.net It can distinguish between the original trimethoxysilane (B1233946) and the various hydrolyzed and condensed species. researchgate.net For instance, signals corresponding to the silicon atom in different chemical environments (T⁰ for the unhydrolyzed silane (B1218182), T¹ for a silicon with one siloxane bond, T² for two, and T³ for three) appear at distinct chemical shifts, allowing for the quantification of each species over time. researchgate.net

Raman and Infrared (IR) Spectroscopy : Both Raman and IR spectroscopy can provide valuable kinetic information. nih.gov These vibrational spectroscopy techniques monitor the disappearance of bands associated with the Si-O-C linkages (around 1090 cm⁻¹) of the methoxy groups and the appearance of bands corresponding to Si-OH groups and Si-O-Si linkages. This allows for the tracking of the relative rates of hydrolysis and condensation.

The rate of hydrolysis and subsequent condensation is highly dependent on factors such as pH, catalyst, and solvent. nih.govresearchgate.net Studies on the similar 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) have shown that the hydrolysis rate is lowest at a neutral pH of 7.0 and increases significantly under acidic or basic conditions, while the condensation rate is at a minimum at a pH of 4.0. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an essential analytical technique for confirming the molecular weight and assessing the purity of this compound. It provides precise mass information that verifies the compound's identity and helps to detect and identify impurities.

Gas chromatography combined with mass spectrometry (GC-MS) is a primary method for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Table 1: Representative Mass Spectrometry Data for an Analogous Silane

| m/z (mass-to-charge ratio) | Interpretation |

| 217 | Fragment corresponding to the loss of a methoxy group |

| 177 | Further fragmentation, potentially loss of multiple alkoxy groups |

| 139 | Characteristic fragment from the silane portion |

| 121 | Ion related to the silicon-containing backbone |

| Data derived from analysis of the analogous compound 3-(trimethoxysilyl)propyl methacrylate. massbank.eu |

For less volatile species or for analyses where derivatization is not desired, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a valuable alternative. ambeed.com HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection and identification.

Reverse-phase HPLC methods have been developed for similar silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate. sielc.com These methods can be adapted for this compound, typically using a mobile phase of acetonitrile (B52724) and water. sielc.com For compatibility with mass spectrometry, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com This combination allows for the accurate assessment of purity and the identification of non-volatile impurities or reaction products. selleckchem.com

Thermal Analysis Techniques in Composite Studies

When this compound is incorporated into polymer composites, thermal analysis techniques are critical for evaluating its effect on the material's thermal stability and thermomechanical properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to determine the thermal stability of materials. In composite studies, TGA reveals how the addition of a silane coupling agent affects the decomposition temperature of the polymer matrix. iieta.orgmdpi.com

Table 2: TGA Data for Polystyrene (PS) Composites with Olive Pomace Flour (OPF)

| Composite Material | Onset Decomposition Temperature (°C) |

| Virgin Polystyrene (PS) | 380.0 |

| PS + 10% Untreated OPF | 358.9 |

| PS + 30% Untreated OPF | 329.1 |

| PS + 10% TMSPMA-Treated OPF | Increased stability noted |

| PS + 30% TMSPMA-Treated OPF | Increased stability noted |

| Data adapted from a study on a similar silane, TMSPMA, demonstrating the typical effect of silane treatment on composite thermal stability. iieta.org |

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to characterize thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

In the context of composites containing this compound, DSC is particularly useful for assessing the effect of the silane on the mobility of the polymer chains. An increase in the glass transition temperature (Tg) of the composite upon addition of the silane-treated filler is often observed. This indicates that the silane has improved the interfacial adhesion, restricting the segmental motion of the polymer chains near the filler surface. researchgate.net This restriction is evidence of effective crosslinking or bonding between the filler and the matrix, mediated by the silane coupling agent. DSC can also detect exothermic peaks related to the degradation of polymers, providing complementary information to TGA. mdpi.com

Table 3: Thermal Properties of Poly(methyl methacrylate)/Hydroxyapatite (B223615) Composites with TMSPMA

| Material | T₁₀ (10% Weight Loss Temp, °C) | T₅₀ (50% Weight Loss Temp, °C) |

| PMMA/HA Composite (2% TMSPMA) | 246 | 334 |

| PMMA/HA Composite (8% TMSPMA) | 270 | 354 |

| Data adapted from a study on a similar silane, TMSPMA, showing the impact of increasing silane concentration on the thermal stability of a PMMA/HA composite. mdpi.com |

Microstructural and Morphological Characterization

The performance of materials modified with this compound is intrinsically linked to their internal structure and surface characteristics. Advanced analytical techniques are employed to visualize and quantify these features, providing crucial insights into how the silane influences the final properties of composite materials.

Scanning Electron Microscopy (SEM) for Surface Morphology and Filler Dispersion

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and the distribution of filler particles within a polymer matrix. In the context of materials modified with this compound, SEM images reveal how the silane treatment affects the interfacial adhesion between the filler and the polymer.

When inorganic fillers, such as silica (B1680970) or hydroxyapatite, are incorporated into a polymer matrix like poly(methyl methacrylate) (PMMA), they tend to agglomerate due to their hydrophilic nature in a hydrophobic polymer environment. This leads to poor dispersion and weak points in the composite material. Treatment of the filler with this compound, a type of silane coupling agent, aims to improve this dispersion. researchgate.net The trimethoxysilyl group of the silane can hydrolyze to form silanols, which then condense with the hydroxyl groups on the surface of the inorganic filler. The propyl acetate portion of the silane is compatible with the polymer matrix, effectively creating a bridge between the two dissimilar materials.

SEM analysis of composites with untreated fillers often shows clear evidence of filler agglomerates and voids at the filler-polymer interface, indicating poor adhesion. In contrast, SEM images of composites with silane-treated fillers typically demonstrate a more uniform dispersion of the filler particles. researchgate.net The particles are well-embedded in the polymer matrix, and the interface appears more continuous, suggesting stronger adhesion. This improved morphology is a direct result of the enhanced compatibility provided by the this compound, leading to improved mechanical properties of the composite. For instance, in silica-reinforced rubbers, this enhanced filler-matrix adhesion can lead to a significant improvement in tensile strength.

The effectiveness of different silane treatments can also be compared using SEM. For example, studies on silica gels prepared by the sol-gel method have used SEM to visualize the resulting mesoporous structures when different alkoxides, including functionalized silanes, are used. researchgate.net These images can reveal differences in pore structure and the distribution of functional groups on the silica surface, which are influenced by the specific silane used. researchgate.netresearchgate.net

Table 1: SEM Observations of Polymer Composites

| Composite System | Silane Treatment | Key SEM Findings | Reference |

| Poly(methyl methacrylate)/Hydroxyapatite | With and without 3-(Trimethoxysilyl)propyl methacrylate | Improved dispersion and reduced agglomeration of hydroxyapatite particles with silane treatment. | researchgate.net |

| Silica Gels | N-(3-(trimethoxysilyl)propyl)ethylenediamine and vinyltriethoxysilane | Formation of varied mesoporous structures depending on the silane used. | researchgate.net |

| Silica Precipitates | Synthetic silaffin peptides | Formation of silica spheres and grainy precipitates, with morphology dependent on the peptide structure. | researchgate.net |

X-ray Microcomputed Tomography (micro-CT) for 3D Structure and Porosity

X-ray Microcomputed Tomography (micro-CT) is a non-destructive imaging technique that provides detailed three-dimensional (3D) information about the internal structure of materials, including porosity and the distribution of different phases. nih.govelsevierpure.com This technique relies on the differential attenuation of X-rays as they pass through a sample, allowing for the reconstruction of a 3D model of the object's internal and external features. elsevierpure.commicrophotonics.com

In the context of materials modified with this compound, micro-CT can be particularly valuable for characterizing the 3D architecture of porous materials and the dispersion of fillers within a composite. For porous polymeric microspheres synthesized with 3-(trimethoxysilyl)propyl methacrylate, micro-CT can be used to visualize and quantify the pore network, including pore size, distribution, and connectivity. mdpi.combruker.com This information is crucial for applications where the porous structure is critical, such as in scaffolds for tissue engineering or in separation media.

Furthermore, in filler-reinforced composites, micro-CT can be used to visualize the 3D distribution of the filler particles throughout the polymer matrix. This can help to identify regions of agglomeration or uneven dispersion that might not be apparent from a 2D cross-section. This comprehensive understanding of the 3D structure is essential for predicting and improving the mechanical and physical properties of the composite material.

Table 2: Applications of Micro-CT in Material Characterization

| Application | Information Obtained | Significance | Reference |

| Porosity Analysis of 3D Structures | Total, open, and closed porosity; pore size and distribution. | Crucial for understanding mechanical strength and transport properties in materials like bone and geological samples. | microphotonics.combruker.com |

| 3D Imaging of Tissue Biopsies | Nondestructive 3D visualization of tissue microstructure and connectivity. | Provides valuable information for diagnostics and research without damaging the sample. | nih.gov |

| Characterization of Historic Bricks | Porosity, pore systems, and their connectivity. | Helps in evaluating material degradation and the effectiveness of preservation treatments. | elsevierpure.com |

| Solute Diffusion in Porous Media | 3D distributions of diffusion-accessible porosity and tracer concentrations. | Enables quantitative assessment of transport phenomena in heterogeneous materials. | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. thermofisher.combrighton-science.com This makes it an invaluable tool for studying the surface modifications and interfacial bonding that occur when this compound is used as a coupling agent. researchgate.net

The fundamental principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. brighton-science.com The binding energy of these emitted electrons is characteristic of the element and its chemical environment. By analyzing the kinetic energy of these photoelectrons, one can identify the elements present on the surface and gain insights into their bonding states. nih.gov

When this compound is applied to a substrate, such as an inorganic filler or a metal surface, XPS can be used to confirm the presence of the silane and to study the chemical bonds formed. The hydrolysis of the trimethoxysilyl groups to silanols and their subsequent condensation with surface hydroxyl groups to form Si-O-Substrate bonds can be monitored by analyzing the Si 2p and O 1s core-level spectra. lu.se Shifts in the binding energies of these elements can provide evidence of the formation of these new chemical bonds at the interface.

For example, a study on the adsorption of silane compounds on a titanium dioxide (TiO₂) surface used XPS to confirm the dissociative binding of the silanes to the surface. lu.selu.seresearchgate.net The analysis of the C 1s and Si 2p peaks confirmed the presence of the adsorbed molecules, and temperature-programmed XPS measurements provided information on the thermal stability of the adsorbed layer. lu.selu.se

XPS is also instrumental in characterizing the surface of modified polymers. For instance, in the surface modification of poly(dimethylsiloxane) (PDMS), XPS was used to characterize the chemical state of the surface after grafting with 3-(trimethoxysilyl)propyl methacrylate and subsequent functionalization. nih.gov The appearance of new peaks corresponding to the elements in the grafted molecules and changes in the high-resolution spectra of C 1s, O 1s, and Si 2p provided clear evidence of the successful surface modification.

Table 3: XPS Analysis of Surface Modifications

| System Studied | Key XPS Findings | Significance | Reference |

| Silane on TiO₂ Surface | Confirmed dissociative binding of silane molecules to the surface. | Provides understanding of how silane coupling agents bind to metal oxide surfaces. | lu.selu.seresearchgate.net |

| Modified Poly(dimethylsiloxane) | Characterized the composition and chemical state of the modified surfaces. | Confirmed successful grafting of functional groups onto the polymer surface. | nih.gov |

| Modified Clay Minerals | Provided information on the different environments surrounding atoms and the coordination of intercalating compounds. | Demonstrates the utility of XPS in understanding the structure of modified layered materials. | nih.gov |

Rheological Studies of Modified Polymeric Systems

Rheology is the study of the flow and deformation of matter. In the context of polymeric systems, rheological studies provide valuable information about the material's processability and its internal structure. nih.gov The addition of modifiers like this compound can significantly alter the rheological behavior of polymer melts and composites. researchgate.net

The rheological properties of a polymer are influenced by factors such as molecular weight, molecular weight distribution, and the presence of long-chain branching. nih.gov When fillers are added to a polymer to create a composite, the rheological behavior becomes more complex, depending on the filler content, particle size, shape, and the interaction between the filler and the polymer matrix. nih.govresearchgate.net

This compound, as a coupling agent, enhances the interaction between the filler and the polymer. This improved adhesion can lead to the formation of a more extensive network structure within the material. Rheological measurements, such as viscosity and viscoelastic moduli (storage modulus G' and loss modulus G''), are highly sensitive to these structural changes.

An increase in viscosity is often observed in polymer composites treated with silane coupling agents. This is attributed to the stronger interactions between the filler particles and the polymer chains, which restricts the mobility of the polymer chains and increases the resistance to flow. The formation of a percolated network of filler particles, facilitated by the silane, can also lead to a significant increase in the low-frequency storage modulus (G'), indicating a more solid-like behavior. rsc.org

In some cases, unreacted silane can act as a plasticizer, leading to a decrease in viscosity and making the material easier to process. mdpi.com Therefore, the effect of this compound on the rheology of a polymeric system depends on the specific formulation, including the type of polymer and filler, the concentration of the silane, and the processing conditions.

Rheological studies are crucial for optimizing the processing parameters of modified polymeric systems and for understanding the structure-property relationships. nih.govmdpi.com For example, in hot-melt adhesives and sealants, the rheological properties determine the application characteristics, such as the ease of extrusion and the final cohesive strength. mdpi.com By systematically studying the rheological behavior, researchers can tailor the formulation to achieve the desired performance characteristics.

Advanced Applications in Materials Science and Engineering

Adhesion Promotion in Multi-Material Systems

The ability of 3-(Trimethoxysilyl)propyl acetate (B1210297) to act as a molecular bridge between different material types is a cornerstone of its utility in advanced materials. It significantly improves the bond strength and durability of multi-material systems, which are crucial in numerous engineering applications.

Enhancement of Bonding between Organic and Inorganic Substrates

3-(Trimethoxysilyl)propyl acetate is widely employed as a coupling agent to foster strong and durable bonds between organic polymers and inorganic substrates. Its trimethoxysilyl group can hydrolyze in the presence of moisture to form silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970), forming stable covalent siloxane (Si-O-Si) bonds. Simultaneously, the propyl acetate portion of the molecule can physically entangle or, in some cases, chemically react with the organic polymer matrix. This dual reactivity creates a robust interfacial layer that effectively couples the two dissimilar materials, enhancing adhesion in coatings, adhesives, and composite structures.

Mechanistic Understanding of Interfacial Adhesion Improvement

The primary mechanism behind the adhesion improvement is the formation of a chemical bridge at the interface. The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH3) of the silane (B1218182) to silanol groups (-Si-OH) in the presence of water. These silanol groups are then able to form strong, covalent siloxane bonds with the hydroxylated surfaces of inorganic substrates. The organofunctional acetate group then interacts with the polymer matrix, completing the bridge. This bridging action improves the wetting of the inorganic surface by the polymer and provides a more robust and durable bond that can better withstand environmental stresses.

Composite Materials Reinforcement and Interfacial Modification

Polymer Composites: Mechanical Property Enhancement

In fiber-reinforced polymers, treating the fibers with this compound leads to substantial improvements in mechanical performance.

Glass Fiber: The surface of glass fibers is rich in hydroxyl groups, making it ideal for reaction with the silanol groups of hydrolyzed this compound. Research has shown that treating glass fibers with silane coupling agents, including those with similar functionalities, significantly enhances the interfacial adhesion with various polymer matrices. nih.govmdpi.commdpi.com This improved adhesion leads to higher tensile and flexural strength in the resulting glass fiber-reinforced composites. nih.govresearchgate.net For instance, studies on similar silane-modified glass fiber composites have demonstrated a notable increase in both tensile strength and modulus. nih.gov

Kenaf Fiber: Kenaf fibers, a type of natural lignocellulosic fiber, are increasingly used as a renewable reinforcement in polymer composites. ncsu.eduresearchgate.netmdpi.com However, their hydrophilic nature can lead to poor compatibility with hydrophobic polymer matrices. Treatment with 3-(trimethoxysilyl)propyl methacrylate (B99206) (a compound with a similar reactive trimethoxysilyl group) has been shown to enhance the interfacial adhesion between kenaf fibers and polymer matrices like linear low-density polyethylene/polyvinyl alcohol blends. ncsu.edu This results in composites with improved tensile strength and modulus. ncsu.edu The table below summarizes the effect of a similar silane coupling agent, 3-(trimethoxysilyl)propyl methacrylate (TMS), on the tensile properties of kenaf fiber-reinforced composites.

| Composite Formulation | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| LLDPE/PVA/Kenaf (Untreated) | Lower | Lower |

| LLDPE/PVA/Kenaf (TMS Treated) | Higher | Higher |

Data adapted from studies on 3-(trimethoxysilyl)propyl methacrylate treated kenaf composites, indicating the expected trend for this compound. ncsu.edu

This compound is also highly effective in improving the properties of polymer composites filled with particulate fillers.

Silica: The surface of silica is abundant in silanol groups, making it highly reactive with this compound. Treating silica fillers with this silane enhances their dispersion within the polymer matrix and strengthens the interfacial bond. mdpi.com This leads to improvements in the mechanical properties of the composite, including increased tensile strength and toughness. mdpi.com

Metal Oxides: Metal oxides such as titanium dioxide (TiO2) and zinc oxide (ZnO) are used as fillers to impart specific properties like UV resistance and improved thermal stability. semanticscholar.orgpollen.am Surface treatment of these metal oxide nanoparticles with silane coupling agents like 3-(trimethoxysilyl)propyl methacrylate has been shown to improve their dispersion and compatibility with polymer matrices, leading to enhanced material properties. semanticscholar.org The hydrophobic surface modification helps to prevent agglomeration of the nanoparticles. semanticscholar.org

Hydroxyapatite (B223615): Hydroxyapatite (HA) is a bioceramic filler used in biomedical applications due to its biocompatibility. Modifying the surface of HA particles with silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate, has been demonstrated to improve the mechanical properties of poly(methyl methacrylate) (PMMA)/HA composites for dental and bone replacement applications. mdpi.comresearchgate.net The treatment enhances the interfacial bonding between the HA filler and the PMMA matrix, resulting in increased fracture toughness and storage modulus. researchgate.net

| Composite System | Property Enhancement with Silane Treatment |

| PMMA/Hydroxyapatite | Increased fracture toughness and storage modulus. researchgate.net |

Zeolite: Zeolites are porous aluminosilicate (B74896) minerals used as fillers in various polymer systems. Surface modification of zeolites with silane coupling agents has been shown to improve the mechanical and thermal properties of ethylene (B1197577) vinyl acetate (EVA)/zeolite composites. bas.bgwitpress.com The silane treatment enhances the interfacial adhesion between the zeolite particles and the EVA matrix, leading to improved stress transfer and thermal stability. bas.bgwitpress.com

Nanocomposites: Dispersion and Interfacial Interactions

The performance of nanocomposite materials is critically dependent on the uniform dispersion of nanofillers within the polymer matrix and the strength of the interaction at the interface between these two phases. This compound and its analogs play a crucial role in optimizing these aspects by acting as a molecular bridge, mitigating filler agglomeration and promoting stress transfer from the matrix to the filler.

Organic-inorganic hybrid nanomaterials are a class of materials that combine the properties of both organic and inorganic components at the nanoscale. nih.gov The goal is to create synergistic materials that possess enhanced functionalities not achievable by the individual components alone. nih.gov Silane coupling agents are instrumental in the synthesis of these hybrids. selleckchem.com

The trimethoxysilyl functionality of the acetate compound can react with inorganic components, while the propyl acetate tail can interact with an organic polymer matrix. This process improves adhesion and compatibility between the two dissimilar phases. A closely related compound, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), is widely used in the fabrication of organic-inorganic hybrid nanomaterials. selleckchem.commdpi.com For instance, TMSPMA is used to create hybrid materials with polyhedral oligomeric silsesquioxane (POSS) for bone tissue engineering scaffolds, which exhibit high mechanical strength. The silane facilitates covalent integration into the polymer matrix, creating a stable, crosslinked network.

To achieve optimal properties in nanocomposites, nanofillers are often surface-modified or "functionalized" to improve their interaction with the polymer matrix.

Halloysite Nanotubes (HNTs): HNTs are naturally occurring clay nanotubes with a unique structure: the external surface is primarily composed of siloxane (Si-O-Si) groups, while the inner surface consists of aluminol (Al-OH) groups. researchgate.net This structure makes them ideal candidates for functionalization. While specific studies on this compound are limited, the functionalization of HNTs with analogous silanes like (3-aminopropyl)triethoxysilane (APTES) is well-documented. eeer.org This surface modification improves the hydrophilicity of the nanotubes and the interfacial interaction between the HNTs and a polymer matrix, such as polyethersulfone (PES), leading to membranes with higher flux and better anti-fouling properties. eeer.org The silanization mechanism involves the grafting of the silane onto the hydroxyl groups on the HNT surfaces, which can be followed by condensation to form a cross-linked structure. researchgate.net

Nanographene Oxide (nGO): Graphene oxide possesses various oxygen-containing functional groups (hydroxyl, epoxy, carboxyl) on its surface, which serve as reactive sites for chemical modification. Silane coupling agents are used to functionalize nGO to enhance its dispersibility in solvents and polymer matrices. For example, graphene oxide has been functionalized using (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). researchgate.netresearchgate.net This process grafts the silane onto the nGO surface, which can then be further modified to introduce desired functionalities, such as sulfonic acid groups to create proton conduction paths for fuel cell applications. researchgate.net Functionalization with this compound would similarly attach propyl acetate groups to the nGO surface, modifying its surface chemistry to improve compatibility with specific polymer systems.

Surface Modification and Coating Technologies

The ability to precisely control the surface properties of materials is critical for a vast range of technologies. This compound and its analogs are key enablers in this field, used to tailor wettability, adhesion, and corrosion resistance.

Silane treatment is a powerful method for altering the surface energy and wettability of substrates. The compound can lower surface tension, which enhances wettability and adhesion properties. A detailed study on the surface modification of polydimethylsiloxane (B3030410) (PDMS) using the related 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) demonstrated that the silane treatment permanently increases the hydrophilicity of the PDMS surface. nih.gov This change in surface chemistry is vital for applications requiring strong bonding between PDMS and other materials. nih.gov

| Property | Observation | Significance | Source |

|---|---|---|---|

| Wettability/Hydrophilicity | Permanently increased | Improves interaction with aqueous media and bonding to hydrophilic surfaces. | nih.gov |

| Surface Morphology | Significantly altered | Changes in surface texture can influence adhesion and fluid dynamics. | nih.gov |

| Bonding Strength (to LiNbO3) | Increased to a maximum of ~500 kPa | Enables robust device fabrication for high-pressure or high-flow applications. | nih.gov |

| Surface Energy | Modified | Allows for precise control over surface interactions with other materials. | nih.gov |

Corrosion is a major cause of material degradation, particularly for metals. Silane-based coatings provide an effective barrier against corrosive agents. The methacrylate analog of this compound is used in sol-gel hybrid coatings to protect aluminum alloys from corrosion. When combined with other precursors like tetraethyl orthosilicate (B98303) (TEOS), it forms a highly cross-linked, durable network. The trimethoxysilyl group ensures strong adhesion to the metal oxide surface, while the organic functional group (methacrylate) polymerizes to create a dense, protective film that significantly enhances the material's lifespan.

The precise surface functionalization enabled by silanes is critical for emerging technologies like acoustofluidics, which involves the manipulation of fluids and particles using acoustic waves. In this field, devices often consist of a piezoelectric substrate like lithium niobate (LiNbO₃) bonded to a microfluidic channel made of PDMS. nih.govnih.gov

A significant challenge is ensuring a strong, reliable bond between the PDMS and the LiNbO₃ substrate. Research has shown that treating the PDMS surface with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) dramatically improves this bond. nih.govnih.gov The silane treatment enhances the adhesion and sealing, allowing the acoustofluidic device to operate at high flow rates (up to 1 L/h) and to be reused multiple times without fluid leakage or delamination of the PDMS channel. nih.gov

| Application Area | Substrates | Purpose of Functionalization | Key Outcome | Source |

|---|---|---|---|---|

| Acoustofluidic Devices | PDMS and Lithium Niobate (LiNbO3) | To chemically treat the PDMS surface to strengthen its bond with the LiNbO3 substrate. | Enhanced bonding (~500 kPa) and sealing, enabling device reusability and operation at high flow rates without leakage. | nih.govnih.gov |

Sol-Gel Processes and Hybrid Material Fabrication

This compound is a bifunctional organosilane that plays a pivotal role as a versatile precursor in the fabrication of advanced hybrid materials through sol-gel processes. Its molecular structure contains a trimethoxysilyl group, which is reactive towards hydrolysis and condensation, enabling the formation of a stable inorganic siloxane (Si-O-Si) network. Simultaneously, it possesses an acetate group, which can be chemically modified, making it a valuable component for creating integrated organic-inorganic systems.

Controlling Porosity and Structure in Sol-Gel Derived Materials

The incorporation of this compound into sol-gel formulations provides a precise method for tailoring the structural properties of the resulting materials, particularly their porosity. The hydrolysis and condensation rates of the trimethoxysilyl group are critical determinants of the final material architecture. These reaction kinetics are influenced by parameters such as the pH of the solution, the ratio of water to silane, and the type of catalyst used. By carefully controlling these conditions, the growth and aggregation of silica particles can be managed, which in turn defines the pore size distribution, pore volume, and specific surface area of the gel.

The organic propyl acetate moiety of the molecule also significantly impacts the material's structure. During the formation of the inorganic network, this organic group functions as a placeholder, creating voids within the material. This templating effect is crucial for generating porosity. The subsequent removal of these organic groups, often achieved through thermal treatment or solvent extraction, results in a porous structure. The size and concentration of the this compound precursor can, therefore, be adjusted to engineer materials with specific pore characteristics.

Research findings have shown that co-condensing this compound with other silicon alkoxides, such as tetraethoxysilane (TEOS), allows for fine-tuning of the material's properties. For instance, increasing the concentration of the organosilane can lead to materials with greater hydrophobicity and a more defined mesoporous structure.

Table 1: Effect of this compound on the Properties of Sol-Gel Materials

| Precursor System | Organosilane to TEOS Molar Ratio | Key Resulting Material Properties |

|---|---|---|

| This compound / TEOS | 1:10 | Leads to an increased surface area and a reduction in the average pore diameter when compared to materials derived from pure TEOS. |

| This compound / TEOS | 1:5 | Results in enhanced hydrophobicity and the formation of a more organized mesoporous framework. |

Synthesis of Organic-Inorganic Polymeric Networks.

The synthesis of organic-inorganic hybrid polymers is a prominent application for this compound. These advanced materials are engineered to combine the advantageous properties of organic polymers, such as flexibility and processability, with the desirable characteristics of inorganic materials like thermal stability and mechanical strength.

The creation of these hybrid networks typically involves a dual-reaction process. The trimethoxysilyl groups undergo hydrolysis and condensation to form the inorganic silica backbone. In parallel, the acetate group can be hydrolyzed to a hydroxyl group, which can then participate in reactions with organic monomers or polymers to form a distinct organic network. This results in either interpenetrating networks or covalently bonded hybrid structures, effectively creating a composite material at the molecular level.

For example, this compound can be integrated into acrylic or epoxy polymer systems. The silane is first incorporated into the organic polymer chain. Following this, the sol-gel reaction of the trimethoxysilyl groups is initiated, leading to the formation of a crosslinked inorganic network within the organic matrix. This process yields a hybrid material with significantly improved thermomechanical properties.

Table 2: Characteristics of Organic-Inorganic Hybrid Polymers Synthesized with this compound

| Organic Polymer Matrix | Polymerization and Curing Method | Notable Properties of the Resulting Hybrid Material |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Free radical polymerization combined with a sol-gel process | Increased glass transition temperature and enhanced scratch resistance. |

| Epoxy Resin | Ring-opening polymerization integrated with a sol-gel process | Improved thermal stability and a reduction in flammability. |

The ability of this compound to act as a coupling agent is fundamental to the performance of these hybrid materials. It facilitates the formation of strong covalent bonds at the interface between the organic and inorganic phases. This robust connection prevents phase separation and ensures efficient load transfer between the two networks, leading to materials with superior and often novel functionalities.

Biomedical Engineering and Biocompatibility Research

Applications in Drug Delivery Systems and Medical Devices

The compound's ability to form stable, biocompatible coatings makes it valuable in the development of drug delivery systems and medical devices. In drug delivery, it can be used to encapsulate or coat nanoparticles, enabling controlled and targeted release of therapeutic agents. nih.govmdpi.com This is particularly important for potent drugs that require precise dosing to be effective while minimizing systemic toxicity. nih.gov The surface modification provided by 3-(Trimethoxysilyl)propyl acetate (B1210297) helps to improve the stability of these delivery systems in the physiological environment. In medical devices, these coatings are essential for promoting integration with surrounding tissues and preventing rejection.

Promotion of Cell Adhesion and Proliferation on Modified Surfaces